![molecular formula C7H9IN2 B1592744 5-Iodo-N,N-dimethylpyridin-2-amine CAS No. 380381-36-2](/img/structure/B1592744.png)
5-Iodo-N,N-dimethylpyridin-2-amine
Overview
Description
5-Iodo-N,N-dimethylpyridin-2-amine is a chemical compound with the molecular formula C7H9IN2 . It has a molecular weight of 248.07 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of 5-Iodo-N,N-dimethylpyridin-2-amine involves the reaction of 2-(N-Monomethylamino)pyridine with iodine monochloride (ICl) in dichloromethane at 0°C for 0.5 hours .Molecular Structure Analysis
The InChI code for 5-Iodo-N,N-dimethylpyridin-2-amine is 1S/C7H9IN2/c1-10(2)7-4-3-6(8)5-9-7/h3-5H,1-2H3 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
5-Iodo-N,N-dimethylpyridin-2-amine is a solid compound . It should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Organic Synthesis
5-Iodo-N,N-dimethylpyridin-2-amine: is a valuable intermediate in organic synthesis. Its iodo and amine groups make it a versatile reagent for constructing complex molecules through various reactions such as nucleophilic substitution, coupling reactions, and as a precursor for further functional group transformations .
Medicinal Chemistry
In medicinal chemistry, this compound can be used to synthesize potential pharmacophores. The iodine atom can be utilized for radio-labeling, which is essential for creating imaging agents used in diagnostic medicine .
Material Science
The pyridine moiety of 5-Iodo-N,N-dimethylpyridin-2-amine is often incorporated into polymers and materials to impart electronic properties such as conductivity and luminescence. This is particularly useful in the development of OLEDs and other electronic devices .
Catalysis
Catalysts containing nitrogen heterocycles like pyridine are common5-Iodo-N,N-dimethylpyridin-2-amine can be used to synthesize such catalysts, which are employed in a variety of chemical transformations, including oxidation and reduction reactions .
Agrochemical Research
This compound can serve as a building block for the synthesis of agrochemicals. The pyridine ring system is a common motif in herbicides and insecticides, and the iodo group can be used to introduce additional functional groups that enhance the activity of the agrochemical .
Chemical Education
Due to its reactivity and the presence of both iodo and amine functional groups, 5-Iodo-N,N-dimethylpyridin-2-amine is an excellent candidate for teaching advanced organic chemistry concepts in academic settings .
Analytical Chemistry
In analytical chemistry, derivatives of 5-Iodo-N,N-dimethylpyridin-2-amine can be used as standards or reagents in chromatographic methods and spectroscopic analysis, aiding in the quantification and identification of substances .
Environmental Science
The iodine-containing compounds are often studied for their role in atmospheric chemistry5-Iodo-N,N-dimethylpyridin-2-amine can be used in research to understand the fate and transport of iodine in the environment .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
5-iodo-N,N-dimethylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2/c1-10(2)7-4-3-6(8)5-9-7/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBFQSXLPGXDAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00634147 | |
Record name | 5-Iodo-N,N-dimethylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00634147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-N,N-dimethylpyridin-2-amine | |
CAS RN |
380381-36-2 | |
Record name | 5-Iodo-N,N-dimethylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00634147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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